4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate
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Overview
Description
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its trichloride and trihydrate forms, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves multiple steps. The starting materials typically include 3,9-diazabicyclo[3.3.1]nonane and benzyl chloride. The reaction proceeds through a series of nucleophilic substitutions and quaternization reactions. The final product is obtained by crystallization from an aqueous solution containing hydrochloric acid, which provides the trichloride and trihydrate forms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The benzyl group plays a crucial role in binding to the target sites, while the morpholin-4-ium moiety enhances solubility and stability .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in their substituents.
Benzyl-substituted quaternary ammonium compounds: These compounds have similar benzyl groups but different core structures.
Uniqueness
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate is unique due to its combination of a bicyclic core, benzyl group, and morpholin-4-ium moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
23462-21-7 |
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Molecular Formula |
C21H42Cl3N3O4 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate |
InChI |
InChI=1S/C21H33N3O.3ClH.3H2O/c1-18(23-10-12-25-13-11-23)14-24-20-8-5-9-21(24)17-22(16-20)15-19-6-3-2-4-7-19;;;;;;/h2-4,6-7,18,20-21H,5,8-17H2,1H3;3*1H;3*1H2 |
InChI Key |
DQHBTODEMXBEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1C2CCCC1C[NH+](C2)CC3=CC=CC=C3)[NH+]4CCOCC4.O.O.O.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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